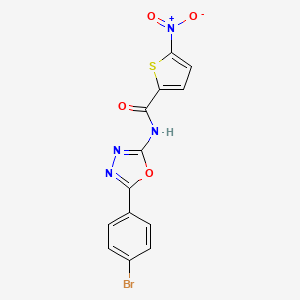

![molecular formula C13H19BO4S B2929932 (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol CAS No. 2246848-14-4](/img/structure/B2929932.png)

(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

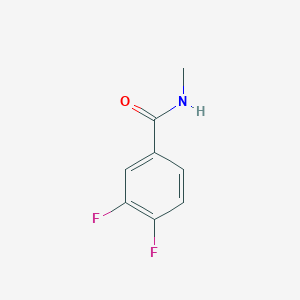

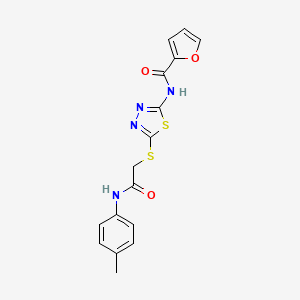

“(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol” is a chemical compound with the CAS Number: 2246848-14-4 . Its IUPAC name is 4-[2-(tetrahydro-2H-pyran-4-ylsulfanyl)ethoxy]phenylboronic acid . The compound has a molecular weight of 282.17 .

Molecular Structure Analysis

The molecular formula of this compound is C13H19BO4S . The InChI code for the compound is 1S/C13H19BO4S/c15-14(16)11-1-3-12(4-2-11)18-9-10-19-13-5-7-17-8-6-13/h1-4,13,15-16H,5-10H2 . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a predicted density of 1.22±0.1 g/cm3 . Its boiling point is predicted to be 497.0±55.0 °C . The compound’s melting point and flash point are not specified in the search results .Scientific Research Applications

Compound Intermediates and Reactivity

The study of borane compounds, such as (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol, often focuses on their roles as intermediates in chemical reactions and their unique reactivity profiles. For instance, the transformation of borane compounds under various conditions can lead to the formation of complex structures, as demonstrated by the work of Groteklaes and Paetzold (1988), where borane derivatives were explored for their potential to undergo hydrolysis and dehydrogenation, leading to the formation of novel boraindane derivatives and potential intermediates like ArBO (Groteklaes & Paetzold, 1988).

Asymmetric Synthesis and Catalysis

Borane complexes have also been studied for their utility in asymmetric synthesis, offering pathways to optically pure compounds. The synthesis of tertiary mono and diphosphine ligands via borane complexes, as described by Jugé et al. (1990), highlights the potential of borane derivatives in the enantioselective synthesis of complex molecules. Such methodologies are crucial for the development of catalysts and ligands with applications in pharmaceuticals and materials science (Jugé, Stephan, Laffitte, & Genêt, 1990).

Borane Reduction of Ketones

Borane complexes are pivotal in the enantioselective reduction of ketones, a fundamental reaction in organic synthesis. The work of Brunel et al. (1994) on chiral oxazaphospholidine-borane complexes as catalysts in the borane reduction of ketones showcases the importance of borane derivatives in achieving high enantioselectivity in synthetic chemistry. Such research underpins the development of new methodologies for the synthesis of chiral alcohols, which are key intermediates in drug development and other areas (Brunel, Buono, Baldy, Feneau‐Dupont, & Declercq, 1994).

Lewis Acid Catalysis

The application of borane complexes in Lewis acid catalysis is another area of significant interest. The catalytic asymmetric aldol reactions using chiral (acyloxy)borane complexes, as discussed by Furuta, Maruyama, and Yamamoto (1991), demonstrate the versatility of borane derivatives as Lewis acid catalysts. These reactions are fundamental in the construction of carbon-carbon bonds with high stereocontrol, essential for the synthesis of complex organic molecules (Furuta, Maruyama, & Yamamoto, 1991).

properties

IUPAC Name |

[4-[2-(oxan-4-ylsulfanyl)ethoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c15-14(16)11-1-3-12(4-2-11)18-9-10-19-13-5-7-17-8-6-13/h1-4,13,15-16H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDDQGVIIKXIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCSC2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)

![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)

![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)